molecular formula C23H24N2O4S B284067 N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

Cat. No.: B284067
M. Wt: 424.5 g/mol
InChI Key: IPIPZWUBIRRSHV-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxy, sulfonyl, and carboxamide, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Quinoline Derivative: Starting with a quinoline derivative, the compound is functionalized at the 8-position through electrophilic substitution reactions.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling with 4-Methoxyaniline: The sulfonylated quinoline is coupled with 4-methoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Cyclohexanecarboxylation: Finally, the compound is reacted with cyclohexanecarboxylic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions such as with lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of quinoline sulfide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide

InChI

InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3

InChI Key

IPIPZWUBIRRSHV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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